Methallyl alcohol

Descripción

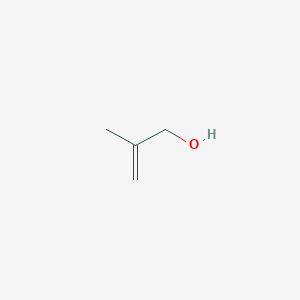

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-4(2)3-5/h5H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDRTKVGBRTTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Record name | METHALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25747-67-5 | |

| Record name | 2-Propen-1-ol, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25747-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4060155 | |

| Record name | Methallyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methallyl alcohol appears as a colorless liquid with a sharp pungent odor. Soluble in water and floats on water. Moderately toxic by ingestion and is an irritant to eyes and skin. Used in the chemical process industry., Colorless liquid with a sharp pungent odor; [CAMEO] Clear colorless liquid; [Aldrich MSDS] | |

| Record name | METHALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylallyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

239 °F at 760 mmHg (USCG, 1999) | |

| Record name | METHALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

92 °F (USCG, 1999) | |

| Record name | METHALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8515 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | METHALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

513-42-8 | |

| Record name | METHALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methallyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylallyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHALLYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHALLYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-ol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methallyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylprop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHALLYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2T2UK4JAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methallyl Alcohol: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methallyl alcohol (2-methyl-2-propen-1-ol), a versatile chemical intermediate. The document details its chemical structure, physicochemical properties, synthesis methodologies, and analytical procedures, presenting quantitative data in accessible formats and outlining experimental protocols.

Chemical Structure and Identification

This compound is an unsaturated aliphatic alcohol. Its structure features a hydroxyl group attached to a methallyl group.

-

IUPAC Name: 2-methylprop-2-en-1-ol[1]

-

Synonyms: 2-Methylallyl alcohol, Isopropenyl carbinol, β-Methallyl alcohol, Methacryl alcohol, 3-Hydroxy-2-methylpropene[1][3][4][6]

Below is a diagram representing the chemical structure of this compound.

Physicochemical Properties

This compound is a colorless liquid with a pungent odor.[1][7] It is soluble in water and many organic solvents.[1][4] A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 72.11 g/mol | [1][2] |

| Boiling Point | 113-115 °C | |

| Melting Point | -50 °C | [2] |

| Density | 0.857 g/mL at 25 °C | |

| Flash Point | 33 °C (92 °F) | [1] |

| Refractive Index | n20/D 1.426 | |

| Solubility in Water | Soluble | [1][4] |

Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of this compound.

One of the primary industrial methods for synthesizing this compound is through the alkaline hydrolysis of methallyl chloride.

Objective: To synthesize this compound by the hydrolysis of methallyl chloride.

Materials:

-

Methallyl chloride

-

Sodium hydroxide (B78521) (or other alkali such as sodium carbonate)

-

Water

-

Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt, optional)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, a solution of sodium hydroxide in water is prepared. Methallyl chloride is then added to this alkaline solution. For enhanced reaction rates and yields, a phase-transfer catalyst can be included.

-

Reaction Conditions: The mixture is heated to reflux (approximately 90-100 °C) with vigorous stirring. The reaction is typically carried out for several hours to ensure complete hydrolysis.

-

Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an organic solvent like diethyl ether to recover any dissolved product.

-

Purification: The combined organic layers are washed with brine, dried over a suitable drying agent, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude this compound can be further purified by distillation to yield the final product.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the purity and identity of the synthesized this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5 or equivalent) is suitable.

Procedure:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp up to 150 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Data Analysis: The retention time of the major peak is compared with that of a standard, and the mass spectrum is analyzed for the characteristic molecular ion and fragmentation pattern of this compound.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

¹H NMR Analysis: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule: the vinyl protons, the methylene (B1212753) protons adjacent to the hydroxyl group, the methyl protons, and the hydroxyl proton.

-

¹³C NMR Analysis: The carbon NMR spectrum will display distinct peaks for the four unique carbon atoms in the this compound structure.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FTIR spectrometer.

Procedure:

-

Sample Preparation: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands, including a broad O-H stretch (around 3300 cm⁻¹), C-H stretches (around 3000 cm⁻¹), a C=C stretch (around 1650 cm⁻¹), and a C-O stretch (around 1050 cm⁻¹).

Chemical Synthesis Pathway Visualization

The following diagram illustrates a common synthetic route to this compound, starting from methallyl chloride.

References

- 1. This compound | C4H8O | CID 10557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. CAS 513-42-8: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 513-42-8 [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to Methallyl Alcohol (CAS 513-42-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methallyl alcohol, systematically known as 2-methyl-2-propen-1-ol, is a versatile organic intermediate with the CAS number 513-42-8. This colorless liquid, characterized by a pungent odor, is a valuable building block in the synthesis of a wide array of chemical compounds. Its bifunctional nature, possessing both a reactive double bond and a primary hydroxyl group, allows for its participation in a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, key reactions, and applications of this compound, with a particular focus on detailed experimental protocols and safety considerations for laboratory and industrial settings.

Chemical and Physical Properties

This compound is a flammable liquid that is moderately soluble in water.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 513-42-8 | [3] |

| Molecular Formula | C4H8O | [3] |

| Molecular Weight | 72.11 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Odor | Sharp, pungent | [3] |

| Boiling Point | 113-115 °C | [1] |

| Melting Point | -50 °C | [1] |

| Flash Point | 33 °C (92 °F) | [1][3] |

| Density | 0.857 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.426 | [1] |

| Water Solubility | Moderately soluble | [1] |

| Synonyms | 2-Methyl-2-propen-1-ol, Isopropenyl carbinol, β-Methallyl alcohol | [3] |

Spectral Data for Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectral Data of this compound

| Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Spectra available. | [4] |

| ¹³C NMR | Spectra available. | [5][6][7] |

| IR Spectroscopy | Spectra available, showing characteristic O-H and C=C stretching. | [3][8][9] |

| Mass Spectrometry | Mass spectrum available, molecular ion peak at m/z 72. | [3][10] |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the hydrolysis of methallyl chloride and the reduction of methacrolein (B123484).

Synthesis via Hydrolysis of Methallyl Chloride

This method involves the nucleophilic substitution of the chlorine atom in methallyl chloride with a hydroxyl group.

-

Materials: Methallyl chloride, 10 wt% aqueous sodium hydroxide (B78521) solution.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the 10 wt% aqueous sodium hydroxide solution.

-

Slowly add methallyl chloride to the stirred solution.

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by gas chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer.

-

Purify the crude this compound by distillation.[1]

-

A variation of this process involves a two-step esterification and hydrolysis, which can lead to higher purity.[11]

Synthesis via Reduction of Methacrolein

The selective reduction of the aldehyde group in methacrolein, while preserving the carbon-carbon double bond, yields this compound. The Meerwein-Ponndorf-Verley (MPV) reduction is a common method for this transformation.

-

Materials: Methacrolein, isopropanol, aluminum isopropoxide.

-

Procedure:

-

In a flask equipped for distillation, dissolve methacrolein in a large excess of isopropanol.

-

Add a catalytic amount of aluminum isopropoxide.

-

Heat the mixture to reflux. The acetone (B3395972) formed during the reaction is continuously removed by distillation to drive the equilibrium towards the product.

-

Monitor the reaction by TLC or GC until the methacrolein is consumed.

-

Upon completion, cool the reaction mixture and hydrolyze the aluminum alkoxide by adding a dilute acid.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Caption: Key synthesis pathways to this compound.

Key Reactions of this compound

The dual functionality of this compound allows it to undergo a variety of important chemical reactions.

Esterification

This compound readily reacts with carboxylic acids or their derivatives to form methallyl esters. The Fischer esterification is a classic example.

-

Materials: this compound, glacial acetic acid, concentrated sulfuric acid (catalyst).

-

Procedure:

-

In a round-bottom flask, combine this compound and an excess of glacial acetic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, using a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the ester product.

-

After cooling, dilute the reaction mixture with water and extract the methallyl acetate (B1210297) with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the excess acid) and brine.

-

Dry the organic layer, remove the solvent, and purify the ester by distillation.[14][15][16][17]

-

Caption: Experimental workflow for Fischer esterification.

Ethoxylation

This compound is a crucial starting material for the synthesis of methallyl polyoxyethylene ether (TPEG), a key component in the formulation of modern concrete superplasticizers.

-

Materials: this compound, ethylene (B1197577) oxide, sodium or potassium methoxide (B1231860) (catalyst).

-

Procedure:

-

Charge a pressure reactor with this compound and the catalyst.

-

Purge the reactor with an inert gas (e.g., nitrogen).

-

Heat the mixture to the desired reaction temperature (typically 100-150 °C).

-

Introduce ethylene oxide into the reactor under controlled pressure. The reaction is highly exothermic and requires careful temperature management.

-

Continue the reaction until the desired degree of ethoxylation is achieved, which can be monitored by measuring the increase in mass or by analytical techniques.

-

After the reaction, cool the reactor and neutralize the catalyst.[18][19][20][21][22]

-

Applications

This compound and its derivatives have a broad range of applications in various industries.

Table 3: Applications of this compound and its Derivatives

| Application | Description | Reference(s) |

| Polymer Synthesis | Used as a comonomer in the production of polymers and resins with modified properties. | [23] |

| Concrete Admixtures | A key raw material for the synthesis of TPEG, a polycarboxylate ether-based superplasticizer that enhances the workability and strength of concrete. | [18] |

| Organic Synthesis | Serves as an intermediate in the production of fine chemicals, fragrances, and pharmaceuticals. | [23] |

| Coatings and Adhesives | Methallyl esters are used in the formulation of coatings and adhesives. | |

| Crosslinking Agent | The double bond allows for its use as a crosslinking agent in polymer systems. |

Safety and Handling

This compound is a flammable liquid and an irritant to the skin, eyes, and respiratory system.[2] Proper safety precautions are essential when handling this chemical.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or use a fume hood.[3][8]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use a dry chemical, foam, or carbon dioxide fire extinguisher.[3]

-

Handling: Ground and bond containers when transferring the liquid to prevent static discharge. Use non-sparking tools.[3]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant industrial importance. Its versatile reactivity, stemming from the presence of both a hydroxyl group and a carbon-carbon double bond, makes it a valuable precursor for a wide range of products, from high-performance polymers and concrete admixtures to fine chemicals. A thorough understanding of its properties, synthesis, and reaction chemistry, coupled with stringent adherence to safety protocols, is crucial for its effective and safe utilization in research and industrial applications.

References

- 1. This compound | 513-42-8 [chemicalbook.com]

- 2. utsouthwestern.edu [utsouthwestern.edu]

- 3. This compound | C4H8O | CID 10557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (513-42-8) 1H NMR [m.chemicalbook.com]

- 5. Allyl alcohol(107-18-6) 13C NMR [m.chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. This compound (513-42-8) IR Spectrum [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound (513-42-8) MS spectrum [chemicalbook.com]

- 11. CN103242139B - Method for preparing 2-methyl allyl alcohol by two-step esterification and hydrolysis - Google Patents [patents.google.com]

- 12. CN105061139A - Synthetic method for this compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. community.wvu.edu [community.wvu.edu]

- 15. cerritos.edu [cerritos.edu]

- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 17. athabascau.ca [athabascau.ca]

- 18. Methylallyl alcohol polyoxyethylene ether HPEG 2400 - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]

- 19. CN102898639A - Synthesis method of methyl allyl alcohol polyethenoxy ether - Google Patents [patents.google.com]

- 20. CN102898639B - Synthesis method of methyl allyl alcohol polyethenoxy ether - Google Patents [patents.google.com]

- 21. CN102134313A - Method for preparing methyl allyl alcohol polyoxyethylene ether - Google Patents [patents.google.com]

- 22. CN105461914A - Methyl allyl polyoxyethylene ether and preparation method and application thereof - Google Patents [patents.google.com]

- 23. This compound | 513-42-8 | FM156574 | Biosynth [biosynth.com]

Synthesis of Methallyl Alcohol from Methallyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of methallyl alcohol from methallyl chloride. The information is curated for professionals in research, scientific, and drug development fields, offering detailed experimental protocols, quantitative data, and process visualizations to facilitate a deeper understanding and practical application of these chemical transformations.

Core Synthesis Strategies

The conversion of methallyl chloride to this compound is predominantly achieved through two principal routes: direct alkaline hydrolysis and a two-step process involving esterification followed by hydrolysis. Each method presents distinct advantages and challenges in terms of yield, purity, and process control.

Direct Alkaline Hydrolysis

Direct hydrolysis is a well-established industrial method for producing this compound. This process involves the reaction of methallyl chloride with an alkaline solution, typically an alkali metal hydroxide (B78521) or carbonate, under elevated temperatures.

A representative procedure for direct alkaline hydrolysis is as follows:

-

Reaction Setup: A 2-liter reaction flask is charged with 1000 mL of water, 30 g of sodium hydroxide (96% purity), 240 g of methallyl chloride, and 0.5 g of a phase transfer catalyst such as polyethylene (B3416737) glycol (PEG-6000)[1].

-

Initial Reflux: The mixture is heated to reflux.

-

Addition of Alkaline Solution: A separate solution of 120 g of sodium hydroxide in 200 mL of water is prepared and added dropwise to the refluxing reaction mixture over a period of 5.5 hours[1].

-

Reaction Monitoring and Completion: The reaction is monitored by gas chromatography (GC). The reaction is considered complete when the concentration of methallyl chloride in the reaction solution is less than 0.2%[1]. The total reaction time is typically around 6.5 hours[1].

-

Workup: Upon completion, the reaction mixture is cooled and allowed to stand, leading to the separation of an organic and an aqueous layer.

-

Purification: The organic layer, containing the crude this compound, is separated. It can be further purified by drying with an anhydrous agent (e.g., sodium hydroxide or potassium carbonate), followed by decolorization with activated carbon and filtration[1]. The final product can be obtained by distillation.

| Parameter | Value | Reference |

| Base | Sodium Hydroxide | [1][2] |

| Catalyst | Polyethylene Glycol (PEG) | [1] |

| Temperature | 80-150°C | [2] |

| Reaction Time | 0.3-8 hours | [1][2] |

| Conversion Rate | 83-84% | [2] |

| Yield | 94-98.5% | [2] |

| Byproduct (Ether) | 0.2% | [2] |

Table 1: Summary of quantitative data for the direct hydrolysis of methallyl chloride.

Two-Step Esterification and Hydrolysis

To mitigate side reactions like ether formation that can occur during direct hydrolysis, a two-step method involving the formation and subsequent hydrolysis of a methallyl ester intermediate is employed. This approach generally leads to higher selectivity and purity of the final product.

The two-step process can be broken down into an esterification stage and a hydrolysis stage.

Step 1: Esterification

-

Reaction Setup: A high-pressure autoclave is charged with methallyl chloride, water, a carboxylate salt (e.g., sodium acetate (B1210297) or sodium propionate), and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) chloride)[3]. For example, 57g of 2-methallyl chloride, 45.3g of water, 60.4g of sodium propionate (B1217596) and 0.29g of tetrabutylammonium chloride can be used[3].

-

Reaction Conditions: The mixture is heated to a temperature of up to 250°C for approximately 0.5 hours[3].

-

Workup: After the reaction, the solution is cooled and allowed to separate into an organic layer (containing the methallyl carboxylate) and an aqueous layer[3].

Step 2: Hydrolysis

-

Reaction Setup: The organic layer from the esterification step is transferred to a three-necked flask. An aqueous solution of a strong base, such as sodium hydroxide, is added. For instance, to the organic phase from the previous step, 68.1 g of 30% sodium hydroxide solution is added[3].

-

Reaction Conditions: The mixture is heated, for example at 60°C for 2 hours, to induce hydrolysis[3].

-

Workup and Purification: After the hydrolysis is complete, the mixture is cooled and allowed to separate. The organic layer, which is the crude this compound, is collected. The purity of the product can be very high, with analyses showing this compound content of up to 99.7%[3]. Further purification can be achieved through distillation.

| Parameter | Esterification | Hydrolysis | Reference |

| Reactants | Methallyl Chloride, Carboxylate Salt | Methallyl Carboxylate, Sodium Hydroxide | [3] |

| Catalyst | Phase Transfer Catalyst | - | [3] |

| Temperature | up to 250°C | 60-80°C | [3] |

| Reaction Time | 0.5 hours | 0.5-2 hours | [3] |

| Conversion Rate | >99.5% (overall) | - | [3] |

| Yield | - | >98% (overall) | [3] |

| Product Purity | - | >99% | [3] |

Table 2: Summary of quantitative data for the two-step synthesis of this compound.

Process Flow and Reaction Pathways

To visually represent the chemical transformations and experimental workflows, the following diagrams have been generated using the DOT language.

References

- 1. CN101759528B - Synthesizing method of 2-methallyl alcohol - Google Patents [patents.google.com]

- 2. CN108191604B - Method for continuously preparing 2-methallyl alcohol - Google Patents [patents.google.com]

- 3. CN103242139B - Method for preparing 2-methyl allyl alcohol by two-step esterification and hydrolysis - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-Propen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-methyl-2-propen-1-ol (also known as methallyl alcohol), a versatile unsaturated alcohol with significant applications in chemical synthesis. The information presented herein is intended to support research, development, and quality control activities by providing reliable quantitative data and standardized experimental methodologies.

Quantitative Physical Properties

The physical characteristics of 2-methyl-2-propen-1-ol are crucial for its handling, storage, and application in various chemical processes. A summary of its key physical properties is presented in the table below.

| Property | Value | Units | Conditions |

| Molecular Weight | 72.11 | g/mol | |

| Density | 0.857 | g/mL | at 25 °C |

| Boiling Point | 113-115 | °C | |

| Melting Point | -50 | °C | |

| Flash Point | 32 - 33 | °C | closed cup |

| Refractive Index | 1.426 | at 20 °C | |

| Solubility | Soluble | in water |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of liquid organic compounds such as 2-methyl-2-propen-1-ol. These protocols are based on standard laboratory techniques.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common micro method for its determination is the capillary tube method.[1][2]

Apparatus:

-

Thiele tube or similar heating bath (e.g., MelTemp apparatus)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

Procedure:

-

A few drops of 2-methyl-2-propen-1-ol are placed into the fusion tube.

-

The capillary tube, with its open end downwards, is placed into the fusion tube containing the liquid.

-

The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the heating bath.

-

The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]

Density is the mass of a substance per unit volume.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured and recorded.[4][5]

-

A specific volume of 2-methyl-2-propen-1-ol (e.g., 10 mL) is carefully measured into the graduated cylinder, ensuring the bottom of the meniscus is on the volume mark.[5]

-

The mass of the graduated cylinder containing the liquid is measured and recorded.[4][5]

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.[4]

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be used for identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of 2-methyl-2-propen-1-ol are placed on the lower prism.

-

The prisms are closed and locked.

-

The sample is allowed to equilibrate to the desired temperature (typically 20°C) by circulating water from the constant temperature bath.

-

The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read from the instrument's scale.

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used for accuracy and safety.[6][7][8]

Apparatus:

Procedure:

-

The sample cup of the tester is filled with 2-methyl-2-propen-1-ol to the marked level.

-

The lid, which contains a thermometer, a stirrer, and an ignition source port, is securely placed on the cup.[7]

-

The sample is heated at a slow, constant rate while being stirred.[7]

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space through the port for a short duration.[7]

-

The flash point is the lowest temperature at which a brief flash is observed inside the cup.[6]

Since 2-methyl-2-propen-1-ol is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then observing the temperature at which it melts upon gentle heating.

Apparatus:

-

Melting point apparatus with a cooling capability or a Thiele tube setup in a cooling bath (e.g., dry ice/acetone)

-

Thermometer

-

Capillary tube

Procedure:

-

A small amount of liquid 2-methyl-2-propen-1-ol is introduced into a capillary tube.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a cooling bath to freeze the sample.

-

Once solidified, the cooling bath is replaced with a heating bath (like a Thiele tube with oil) or the heating function of the melting point apparatus is used.[10][11]

-

The sample is heated slowly and uniformly.[11]

-

The temperature at which the solid first begins to melt and the temperature at which the last of the solid melts are recorded as the melting point range.[10][12] For a pure compound, this range should be narrow.[10]

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for determining the boiling point of a liquid sample using the capillary method.

Caption: Workflow for Boiling Point Determination.

References

- 1. m.youtube.com [m.youtube.com]

- 2. ivypanda.com [ivypanda.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Chemistry/The Density and Volume of a Water-Alcohol Mixture - WikiEducator [wikieducator.org]

- 5. Lab Procedure [chem.fsu.edu]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 8. filab.fr [filab.fr]

- 9. researchgate.net [researchgate.net]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

An In-Depth Technical Guide to the Solubility of Methallyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methallyl alcohol (2-methyl-2-propen-1-ol) in a variety of common organic solvents. Understanding the solubility of this versatile chemical intermediate is crucial for its application in polymer synthesis, pharmaceutical development, and other areas of organic chemistry. This document consolidates available quantitative and qualitative data, details relevant experimental methodologies, and provides visual representations of key concepts and workflows.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another. This compound is a polar molecule due to the presence of a hydroxyl (-OH) group, which can participate in hydrogen bonding. However, it also possesses a nonpolar allyl group, which influences its interaction with nonpolar solvents. The balance between these polar and nonpolar characteristics dictates its solubility profile across a range of organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that while some precise quantitative data is available, much of the information for organic solvents is qualitative, often described as "miscible." For the purpose of this guide, "miscible" indicates that the two liquids form a homogeneous solution in all proportions at standard temperature and pressure. Data for similar short-chain unsaturated alcohols, such as allyl alcohol and crotyl alcohol, which are reported to be miscible with most organic solvents, has been used to infer the likely miscibility of this compound where specific data is unavailable.

| Solvent Classification | Solvent | Chemical Formula | Solubility of this compound | Temperature (°C) | Citation |

| Protic Solvents | Water | H₂O | ~194 g/L | 20 | [1] |

| 11 g/100 mL | Not Specified | ||||

| Methanol | CH₃OH | Slightly Soluble | Not Specified | ||

| Ethanol | C₂H₅OH | Miscible | Not Specified | [1] | |

| Aprotic Polar Solvents | Acetone | C₃H₆O | Soluble (likely miscible) | Not Specified | |

| Ethyl Acetate | C₄H₈O₂ | Miscible (inferred) | Not Specified | ||

| Aprotic Nonpolar Solvents | Diethyl Ether | (C₂H₅)₂O | Miscible | Not Specified | [1] |

| Chloroform | CHCl₃ | Slightly Soluble | Not Specified | ||

| Toluene | C₇H₈ | Miscible (inferred) | Not Specified | ||

| Hexane | C₆H₁₄ | Partially Miscible/Insoluble (inferred) | Not Specified |

Note: Data presented as "miscible (inferred)" is based on the reported high solubility and miscibility of structurally similar short-chain unsaturated alcohols like allyl alcohol and crotyl alcohol with a wide range of organic solvents.

Experimental Protocols for Solubility Determination

Visual Method for Determining Miscibility

This is a straightforward and widely used method for qualitatively and semi-quantitatively assessing the miscibility of two liquids.

Objective: To determine if this compound is miscible, partially miscible, or immiscible with a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Organic solvent to be tested (high purity)

-

Calibrated glass test tubes or vials with stoppers

-

Pipettes or burettes for accurate volume measurement

-

Constant temperature bath

-

Vortex mixer

Procedure:

-

Ensure all glassware is clean and dry to avoid contamination.

-

Bring the this compound and the organic solvent to the desired experimental temperature using a constant temperature bath.

-

In a series of test tubes, prepare mixtures of this compound and the organic solvent in varying volume ratios (e.g., 1:9, 2:8, 5:5, 8:2, 9:1). The total volume in each tube should be kept constant (e.g., 10 mL).

-

After adding the two components, securely stopper each test tube.

-

Vigorously mix the contents of each test tube for a set period (e.g., 1-2 minutes) using a vortex mixer to ensure thorough mixing.

-

Allow the test tubes to stand undisturbed in the constant temperature bath and observe the contents.

-

Observation:

-

Miscible: The mixture remains a single, clear, homogeneous phase with no visible interface.

-

Immiscible: The mixture separates into two distinct liquid layers.

-

Partially Miscible: A single phase is observed at some compositions, while two phases are present at others. The range of compositions over which two phases exist is known as the miscibility gap.

-

-

Record the observations for each composition.

Determination of Mutual Solubility Curves (Phase Diagram Construction)

For partially miscible systems, a more quantitative approach is to determine the mutual solubility of the two liquids as a function of temperature. This allows for the construction of a phase diagram.

Objective: To quantitatively determine the solubility of this compound in an organic solvent and the solubility of the organic solvent in this compound at various temperatures.

Materials:

-

This compound (high purity)

-

Organic solvent to be tested (high purity)

-

Jacketed glass vessel with a stirrer and a temperature probe

-

Circulating constant temperature bath

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument for composition analysis

Procedure:

-

Prepare a heterogeneous mixture of this compound and the organic solvent in the jacketed glass vessel.

-

Set the circulating bath to the desired temperature and allow the mixture in the vessel to equilibrate with constant stirring for a sufficient period to ensure saturation.

-

Once equilibrium is reached, stop the stirring and allow the two liquid phases to separate.

-

Carefully extract a sample from each of the two layers using a syringe.

-

Analyze the composition of each sample using a pre-calibrated gas chromatograph to determine the weight or mole fraction of each component in each phase.

-

The composition of the top layer represents the solubility of the bottom layer component in the top layer component, and vice versa.

-

Repeat this procedure at a range of different temperatures to generate a set of mutual solubility data.

-

Plot the solubility data (composition vs. temperature) to construct the phase diagram. The peak of the curve represents the upper consolute temperature (for systems where miscibility increases with temperature) or the lower consolute temperature (for systems where miscibility decreases with temperature).

Visualizations

Solvent-Solute Interaction Model

The following diagram illustrates the conceptual basis of the solubility of this compound, highlighting the interplay between its polar and nonpolar moieties and their interaction with different types of solvents.

Caption: Interaction model for this compound solubility.

Experimental Workflow for Miscibility Determination

The following diagram outlines the logical steps involved in the visual determination of liquid-liquid miscibility.

Caption: Visual miscibility determination workflow.

References

Spectroscopic Analysis of Methallyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of methallyl alcohol (2-methyl-2-propen-1-ol), focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document presents key data in a structured format, details experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.

Spectroscopic Data of this compound

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.98 | Singlet | Ha (vinylic) |

| ~4.85 | Singlet | Hb (vinylic) |

| ~4.01 | Singlet | Hc (-CH₂O-) |

| ~1.75 | Singlet | Hd (-CH₃) |

| Variable | Broad Singlet | He (-OH) |

Solvent: CDCl₃. Instrument Frequency: 400 MHz. The chemical shift of the hydroxyl proton (He) is variable and dependent on concentration and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~143.5 | C1 (quaternary alkene) |

| ~112.5 | C2 (vinylic CH₂) |

| ~68.0 | C3 (-CH₂O-) |

| ~19.0 | C4 (-CH₃) |

Solvent: CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the key functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3330 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| ~3080 | Medium | =C-H Stretch | Alkene |

| ~2920 | Medium | C-H Stretch | Alkane (sp³) |

| ~1660 | Medium | C=C Stretch | Alkene |

| ~1450 | Medium | C-H Bend | Alkane (sp³) |

| ~1020 | Strong | C-O Stretch | Primary Alcohol |

| ~895 | Strong | =C-H Bend (out-of-plane) | Alkene |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy of Liquid this compound

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of neat this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vial

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Ensure the NMR tube is clean and dry.

-

In a small, clean vial, dissolve approximately 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of CDCl₃.[1]

-

Using a Pasteur pipette, transfer the solution into the NMR tube to a height of about 4-5 cm.[1]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity and optimal resolution. This can be done manually or automatically.[1]

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).[1]

-

-

Data Acquisition:

-

For ¹H NMR:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans (typically 8 to 16 for a sample of this concentration).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

For ¹³C NMR:

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy of Neat this compound

Objective: To obtain an infrared spectrum of liquid this compound.

Materials:

-

This compound

-

FT-IR Spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory

-

Salt plates (e.g., NaCl or KBr) if using a liquid sample holder

-

Pasteur pipette

-

Kimwipes

-

Acetone (B3395972) (for cleaning)

Procedure (Neat Liquid Film using Salt Plates):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, clean them with a Kimwipe lightly dampened with acetone and allow them to dry completely.[3]

-

Using a clean Pasteur pipette, place one or two drops of this compound onto the center of one salt plate.[3]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, even film between the plates.[3]

-

-

Instrument Setup:

-

Place the FT-IR spectrometer in sample analysis mode.

-

Collect a background spectrum of the empty sample compartment. This will be subtracted from the sample spectrum to remove atmospheric (CO₂ and H₂O) absorptions.

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates containing the sample into the sample holder in the spectrometer's beam path.

-

Acquire the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks on the spectrum.

-

After analysis, carefully separate the salt plates. Clean them thoroughly with a solvent that dissolves the sample (e.g., acetone), wipe them dry with a Kimwipe, and store them in a desiccator.[3]

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical sample like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Methallyl Alcohol: A Comprehensive Health and Safety Guide for Laboratory Professionals

An In-depth Technical Reference for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for methallyl alcohol (2-methyl-2-propen-1-ol), a flammable and irritant chemical intermediate. The following sections detail its physical and chemical properties, associated hazards, handling and storage procedures, emergency protocols, and toxicological data to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1][2][3][4] It is soluble in water and less dense than it, meaning it will float.[1][2][4] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C4H8O | [3][5] |

| Molecular Weight | 72.11 g/mol | [1][2][4][6] |

| Appearance | Colorless liquid with a sharp, pungent odor | [1][2][3][4] |

| Boiling Point | 113-115 °C (235.4-239 °F) at 760 mmHg | [1][2][6][7][8] |

| Flash Point | 28-34 °C (82.4-93.2 °F) | [1][2][3][6][8][9] |

| Density | 0.8515 - 0.857 g/mL at 20-25 °C | [1][2][7][8] |

| Solubility | Soluble in water, ethanol, and ether | [1][2][3][4] |

| Vapor Pressure | Vapors are heavier than air | [10][11] |

| Autoignition Temperature | Data not readily available | [11] |

| Melting Point | -50 °C | [7] |

| Refractive Index | 1.426 - 1.431 | [3][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its flammability and irritant properties.[1][5][9][10][12] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Contact with this compound can irritate and burn the skin and eyes.[9][10] Inhalation of its vapors can irritate the nose and throat, and may cause dizziness or suffocation.[9][10][11] Ingestion is also considered moderately toxic.[1][2][4]

Toxicological Data

The toxicological properties of this compound have not been exhaustively investigated.[13] However, the available data from animal studies indicates potential for harm.

| Toxicity Metric | Species | Route | Value | Source(s) |

| LCLo (Lethal Concentration, Low) | Mouse | Inhalation | 2924 ppm / 4 hours | [1][8] |

| LDLo (Lethal Dose, Low) | Mouse | Oral | 500 mg/kg | [8] |

| LDLo (Lethal Dose, Low) | Rabbit | Skin | 2 g/kg | [8] |

It is important to note that no components in this compound at concentrations >0.1% are listed as carcinogens by IARC, NTP, OSHA, or ACGIH.[5]

Experimental Protocols

Handling, Storage, and Personal Protection

Safe handling and storage practices are crucial to minimize the risks associated with this compound.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5][9][10][11][13]

-

Avoid contact with skin, eyes, and clothing.[5][9][11][13] Do not breathe vapors or mist.[5]

-

Ground and bond containers when transferring material to prevent static discharge.[5][9][11]

-

Use only non-sparking tools and explosion-proof equipment.[5][9][10][11]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][9][10][13]

-

Handle empty containers with care as they may contain flammable residual vapors.[5]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9][10][11][13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][9][10][11][13]

-

Store away from incompatible materials such as oxidizing agents.[2][5][11]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][9][10][12][13] Contact lenses should not be worn.[5]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., neoprene or nitrile rubber) and protective clothing.[5][9][10][12][13]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-certified organic vapor respirator.[5][10][13]

Emergency Procedures

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][5][9][13]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][9][10][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][9][10][13]

-

Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9][13]

Fire-Fighting Measures

-

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[2][5][10][11] Vapors may travel to an ignition source and flash back.[2][10][11]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[5][6][10]

-

Unsuitable Extinguishing Media: A direct water stream may be ineffective.[2][6][10]

-

Special Hazards: Fire may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[1][2][6][10][11] Containers may explode when heated.[10]

-

Firefighter Protection: Wear a self-contained breathing apparatus and full protective clothing.[5][6][13] Use water spray to keep fire-exposed containers cool.[6][10]

Accidental Release Measures

-

Wear appropriate personal protective equipment.[5]

-

Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it in a suitable, sealed container for disposal.[2][10]

Stability and Reactivity

-

Reactivity: this compound can react vigorously with strong oxidizing agents.[2][4][5][11] It may also react exothermically with reducing agents to release hydrogen gas.[2][4][11]

-

Chemical Stability: The substance is stable under normal storage conditions.[4][5][11]

-

Conditions to Avoid: Heat, sparks, open flames, and other ignition sources.[5]

-

Hazardous Decomposition Products: Combustion produces carbon monoxide and carbon dioxide.[11]

Visualized Safety Information

To further aid in the understanding of the hazards and safety protocols associated with this compound, the following diagrams have been created.

Caption: Logical relationship of this compound's primary hazards and corresponding safety precautions.

References

- 1. This compound | C4H8O | CID 10557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Properties and Uses of Methyl Allyl Alcohol-Chemwin [en.888chem.com]

- 4. echemi.com [echemi.com]

- 5. gelest.com [gelest.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. nj.gov [nj.gov]

- 11. This compound(513-42-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. biosynth.com [biosynth.com]

basic reactivity of the allyl group in methallyl alcohol

An In-depth Technical Guide on the Core Reactivity of the Allyl Group in Methallyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-methyl-2-propen-1-ol) is a bifunctional organic compound featuring both a hydroxyl group and a reactive allyl group. The presence of the carbon-carbon double bond in the allyl moiety is central to its utility as a versatile building block in organic synthesis and polymer chemistry. This technical guide provides an in-depth analysis of the fundamental reactivity of the allyl group in this compound, focusing on key transformations including electrophilic additions, epoxidation, polymerization, and etherification. Detailed experimental protocols, tabulated quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in research and development.

Introduction to this compound

This compound (IUPAC name: 2-methylprop-2-en-1-ol) is a colorless liquid with the chemical formula C₄H₈O.[1] Its structure is characterized by a primary alcohol functional group attached to a methallyl substituent. The key to its chemical versatility lies in two distinct reactive sites: the nucleophilic hydroxyl (-OH) group and the electron-rich carbon-carbon double bond (C=C) of the allyl group.[2] The methyl group attached to the double bond introduces specific steric and electronic effects that differentiate its reactivity from the unsubstituted allyl alcohol.[3]

Physical and Chemical Properties

A summary of key physical and chemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Weight | 72.11 g/mol | [1][4] |

| Boiling Point | 114-115 °C (239 °F) at 760 mmHg | [1][5] |

| Density | 0.8515 - 0.857 g/cm³ at 20 °C | [1][4] |

| Flash Point | 92 °F (33.3 °C) | [1] |

| Solubility | Soluble in water, ethanol, and ether | [1][2] |

| Appearance | Colorless liquid with a sharp, pungent odor | [1][6] |

Core Reactivity of the Allyl Group

The π-bond of the alkene in this compound is the primary site for a variety of addition reactions. The methyl group on the double bond influences the regioselectivity and rate of these reactions compared to an unsubstituted allyl group.

Electrophilic Addition

The double bond of this compound readily undergoes electrophilic addition reactions. In accordance with Markovnikov's rule, the electrophile adds to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation intermediate. This intermediate is then attacked by a nucleophile.[7][8]

Typical electrophilic additions include:

-

Hydrohalogenation: Reaction with hydrogen halides (HX) to form halohydrins.[7]

-

Hydration: Acid-catalyzed addition of water to yield a diol.[9][10]

The general mechanism involves the initial attack of the π-bond on an electrophile (E⁺), followed by the capture of the resulting carbocation by a nucleophile (Nu⁻).

Figure 1: Generalized mechanism for electrophilic addition to this compound.

Epoxidation

The double bond of this compound can be selectively oxidized to form an epoxide, 2-methylglycidol. This reaction is of significant industrial interest. A common method involves using hydrogen peroxide as the oxidant in the presence of a titanium silicalite catalyst, such as TS-1.[11] The reaction is typically performed in a protic solvent like methanol.[11][12] The resulting epoxide is a valuable intermediate for synthesizing pharmaceuticals and specialty chemicals.[11]

The Sharpless asymmetric epoxidation is a well-established method for the stereoselective epoxidation of allylic alcohols, utilizing a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidant like tert-butyl hydroperoxide.[13][14]

Figure 2: Reaction pathway for the epoxidation of this compound.

Polymerization

This compound's allyl group enables it to act as a monomer in polymerization reactions. While it has a relatively low tendency to homopolymerize, it can form low-molecular-weight polymers under specific conditions, such as UV irradiation or in the presence of catalysts like benzoyl peroxide or perchloric acid.[5] It can also be polymerized at elevated temperatures (85-185 °C) with oxygen to yield polyhydric alcohol-like polymers.[15]

More commonly, this compound is used as a comonomer with other monomers, such as styrene (B11656) or acrylates, to incorporate hydroxyl functionality into the resulting polymer backbone.[2] These functionalized polymers are used in the manufacturing of coatings and adhesives.[2][16]

Hydroformylation

Hydroformylation (or the oxo process) involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond.[17] This reaction converts alkenes into aldehydes using a mixture of carbon monoxide (CO) and hydrogen (H₂) in the presence of a transition metal catalyst, typically based on rhodium or cobalt.[17][18] While specific data for this compound is limited, the hydroformylation of the structurally similar allyl alcohol is well-documented to produce 4-hydroxybutyraldehyde, which can then be hydrogenated to 1,4-butanediol.[19][20][21] The use of phosphine (B1218219) ligands with the metal catalyst is crucial for controlling the regioselectivity of the aldehyde formation.[20][22]

Reactivity Involving the Hydroxyl Group

While the primary focus is the allyl group, reactions of the hydroxyl group are also fundamental to the overall utility of this compound.

Etherification

This compound can be converted to its corresponding alkoxide by deprotonation with a strong base. This alkoxide is a potent nucleophile that can react with an alkyl halide, such as allyl chloride, in a Williamson ether synthesis to form ethers like allyl methallyl ether.[23] This bifunctional ether is a useful monomer and cross-linking agent.[23]

Ethoxylation

In the presence of a basic catalyst (e.g., sodium or potassium methallyloxide), this compound reacts with ethylene (B1197577) oxide in a polymerization reaction to form this compound polyoxyethylene ethers.[24][25] These polyethers are important precursors for creating superplasticizers used in concrete.[25]

Esterification

The hydroxyl group of this compound reacts readily with carboxylic acids or their derivatives to form methallyl esters.[2][16] These esters retain the reactive double bond, making them valuable polymerizable monomers that can impart desirable properties like improved adhesion or chemical resistance to polymers.[16]

Experimental Protocols and Data

Protocol: Epoxidation of this compound with H₂O₂ over TS-1 Catalyst

This protocol is adapted from the methodology described for the optimization of this compound epoxidation.[11]

Objective: To synthesize 2-methylglycidol from this compound.

Materials:

-

This compound (MAA) (98%)

-

Hydrogen peroxide (30 wt% aqueous solution)

-

Methanol (analytical grade)

-

Titanium silicalite (TS-1) catalyst

-

Glass reactor equipped with a magnetic stirrer, condenser, and temperature control.

Procedure:

-

Charge the glass reactor with the desired amounts of this compound, methanol, and the TS-1 catalyst.

-

Begin vigorous stirring to ensure a uniform suspension.

-

Heat the mixture to the target reaction temperature (e.g., 40 °C).

-

Once the temperature is stable, add the 30 wt% hydrogen peroxide solution dropwise to the reactor.

-

Maintain the reaction at the set temperature for a specified duration (e.g., 3 hours), taking aliquots periodically for analysis.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the TS-1 catalyst from the reaction mixture by filtration.

-

Analyze the liquid phase for H₂O₂ consumption (iodometric titration) and product distribution (gas chromatography).

Figure 3: Experimental workflow for the epoxidation of this compound.

Quantitative Data: Influence of Reaction Parameters on Epoxidation

The following table summarizes the reported effects of various parameters on the epoxidation of this compound (MAA) with hydrogen peroxide over a TS-1 catalyst.[11]

| Parameter Investigated | Range Studied | General Outcome on Conversion/Selectivity |